molecular formula C6H6N4S2 B3359621 6-Methylsulfanyl-7,9-dihydropurine-8-thione CAS No. 86870-58-8

6-Methylsulfanyl-7,9-dihydropurine-8-thione

Cat. No.: B3359621
CAS No.: 86870-58-8
M. Wt: 198.3 g/mol
InChI Key: FWJCRGOKPKPLBW-UHFFFAOYSA-N
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Description

6-Methylsulfanyl-7,9-dihydropurine-8-thione is a chemical compound with the molecular formula C6H6N4S2 and a molecular weight of 198.2686 This compound is characterized by the presence of a methylsulfanyl group attached to a purine ring, which is a bicyclic structure composed of fused pyrimidine and imidazole rings

Preparation Methods

The synthesis of 6-Methylsulfanyl-7,9-dihydropurine-8-thione typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 6-chloropurine with sodium methylthiolate in a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

6-Methylsulfanyl-7,9-dihydropurine-8-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.

    Substitution: The methylsulfanyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMSO, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

6-Methylsulfanyl-7,9-dihydropurine-8-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methylsulfanyl-7,9-dihydropurine-8-thione exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

6-Methylsulfanyl-7,9-dihydropurine-8-thione can be compared with other similar compounds, such as:

  • 6-Methylsulfanyl-9-pyrrol-1-yl-purine
  • 6-Methylsulfonyl-1H-pyrimidin-4-one
  • 6-Morpholin-4-yl-2-(1-piperidyl)-5H-purine

These compounds share structural similarities but differ in their functional groups and specific chemical properties.

Properties

IUPAC Name

6-methylsulfanyl-7,9-dihydropurine-8-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S2/c1-12-5-3-4(7-2-8-5)10-6(11)9-3/h2H,1H3,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJCRGOKPKPLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396476
Record name NSC25635
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86870-58-8
Record name NSC25635
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC25635
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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